![molecular formula C20H25NO4 B2499352 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-ethylphenoxy)acetamide CAS No. 449750-01-0](/img/structure/B2499352.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-ethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-ethylphenoxy)acetamide” is a chemical compound with the molecular formula C12H17NO3 . It has a molecular weight of 223.2683 . Other names for this compound include Acetamide, N-(3,4-dimethoxyphenethyl)-; N-(3,4-Dimethoxyphenethyl)acetamide; N-Acetyl-3,4-dimethoxyphenethylamine; N-Acetylhomoveratrylamine; Benzenethanamine, N-acetyl-3,4-dimethoxy-; N-Acetyl-2-[3,4-dimethoxyphenyl]ethylamine .
Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is WEQRLEDPPGQGOP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound “this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 559.3±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . Its enthalpy of vaporization is 84.2±3.0 kJ/mol, and it has a flash point of 292.0±30.1 °C . The compound has an index of refraction of 1.541, a molar refractivity of 99.9±0.3 cm3, and a molar volume of 317.9±3.0 cm3 . It has 6 H bond acceptors, 1 H bond donor, and 9 freely rotating bonds .Applications De Recherche Scientifique
Enzymatic Modification for Antioxidant Synthesis
One study focused on the enzymatic modification of 2,6-dimethoxyphenol, a compound structurally related to the specified chemical, demonstrating the potential of enzymatic reactions in producing compounds with higher antioxidant capacity. This research highlighted the use of laccase-mediated oxidation to produce dimers with significantly improved antioxidant activities compared to the original substrate (Adelakun et al., 2012).
Chemoselective Acetylation in Drug Synthesis
Another study explored the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, showcasing the relevance of such chemical processes in drug development and synthesis strategies (Magadum & Yadav, 2018).
Oxidative Radical Cyclization
Research on the oxidative radical cyclization of alpha-(methylthio)acetamides leading to erythrinanes highlighted a method for synthesizing complex natural products. This study provides insights into the synthetic applications of compounds related to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-ethylphenoxy)acetamide in creating valuable pharmacological agents (Chikaoka et al., 2003).
Synthesis of Anticancer and Anti-inflammatory Agents
Another study involved the synthesis of 2-(substituted phenoxy) acetamide derivatives, aiming to develop new chemical entities with potential anticancer, anti-inflammatory, and analgesic activities. This research underscores the chemical versatility and therapeutic potential of compounds within the same family as this compound (Rani et al., 2014).
Molecular Docking Analysis for Anticancer Drug Development
A study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, through synthesis and molecular docking analysis, aimed at identifying anticancer drug candidates. This highlights the potential of structurally related compounds in the development of novel anticancer therapies through in silico modeling studies (Sharma et al., 2018).
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-4-16-7-5-6-8-17(16)25-14-20(22)21-12-11-15-9-10-18(23-2)19(13-15)24-3/h5-10,13H,4,11-12,14H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNAKYMYHYUWGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


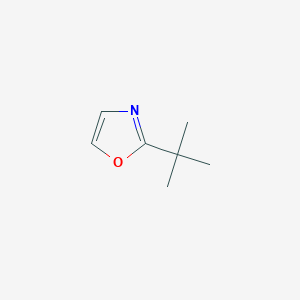
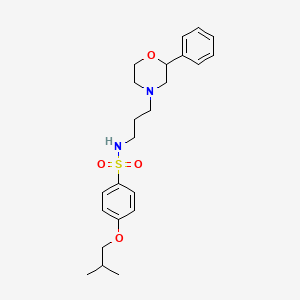
![N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499272.png)
![6-Methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2499274.png)
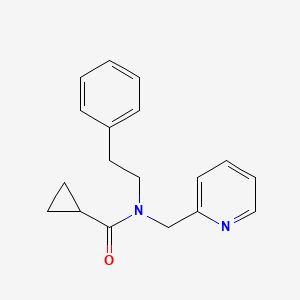
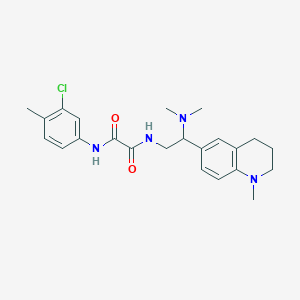

![6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2499280.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2499284.png)
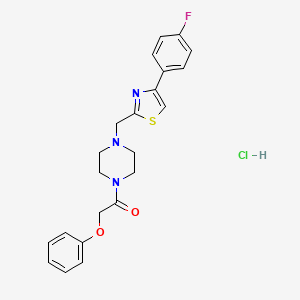
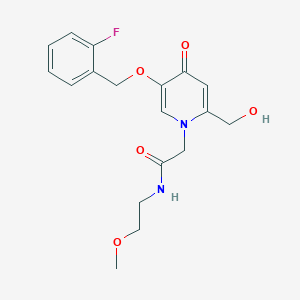
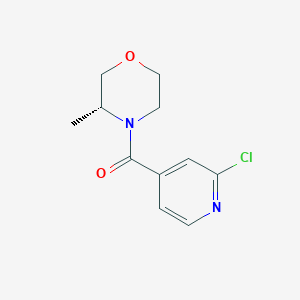
![ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2499289.png)